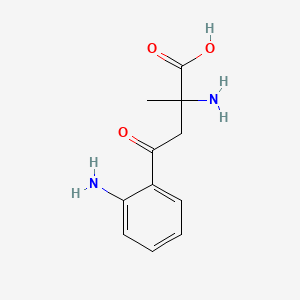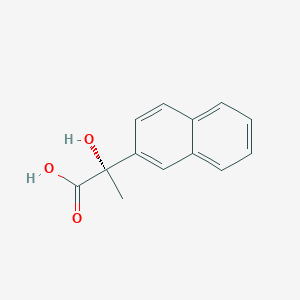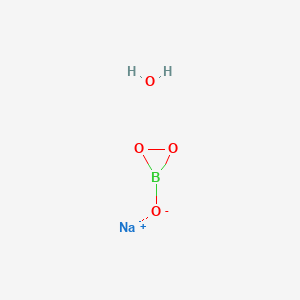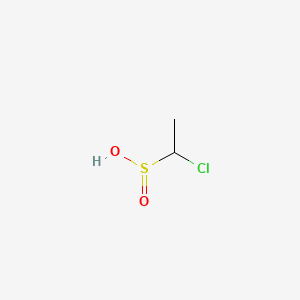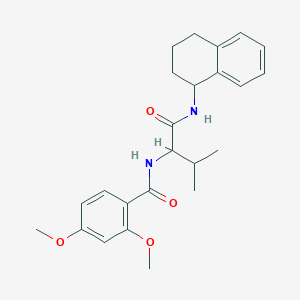![molecular formula C8H7BrFNO B13825545 (NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is a synthetic organic compound known for its applications in various fields of scientific research. It is characterized by the presence of a bromine atom, a fluorine atom, and an oxime functional group attached to an ethanone backbone. This compound is often used as an intermediate in the synthesis of more complex molecules and has shown potential in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime typically involves the reaction of 2-bromo-1-(4-fluorophenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(4-chlorophenyl)-1-ethanone oxime
- 2-Bromo-1-(4-methylphenyl)-1-ethanone oxime
- 2-Bromo-1-(4-nitrophenyl)-1-ethanone oxime
Comparison: Compared to its analogs, 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2/b11-8+ |
InChI-Schlüssel |
UGORWQMWPIUIGG-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=N/O)/CBr)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


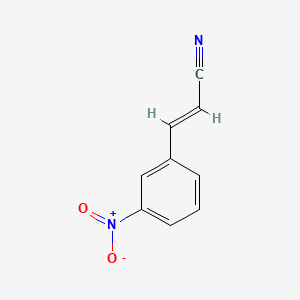
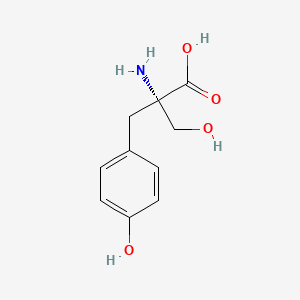
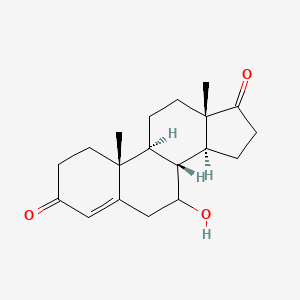
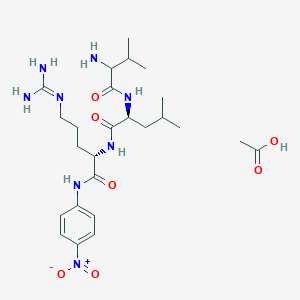
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
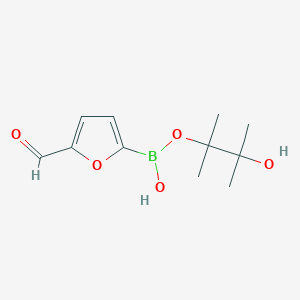
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
